BenchChemオンラインストアへようこそ!

4-(2-Aminoethyl)-2,6-diiodophenol

Adrenergic pharmacology cAMP signaling Thyronamine biology

4-(2-Aminoethyl)-2,6-diiodophenol (CAS 370-00-3), systematically also known as 3,5-diiodotyramine or 2,6-diiodotyramine, is a synthetic diiodinated phenethylamine derivative with the molecular formula C₈H₉I₂NO and a molecular weight of 388.97 g/mol. It belongs to the class of halogenated trace amine analogs and is structurally characterized by two iodine atoms occupying the 2- and 6-positions (ortho to the phenolic hydroxyl) on the aromatic ring, with a primary aminoethyl side chain at the 4-position.

Molecular Formula C8H9I2NO
Molecular Weight 388.97 g/mol
CAS No. 370-00-3
Cat. No. B15343178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-2,6-diiodophenol
CAS370-00-3
Molecular FormulaC8H9I2NO
Molecular Weight388.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CCN
InChIInChI=1S/C8H9I2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2
InChIKeyUTPBOGJKHATGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-2,6-diiodophenol (CAS 370-00-3): Compound Class, Physicochemical Identity, and Procurement-Relevant Baseline


4-(2-Aminoethyl)-2,6-diiodophenol (CAS 370-00-3), systematically also known as 3,5-diiodotyramine or 2,6-diiodotyramine, is a synthetic diiodinated phenethylamine derivative with the molecular formula C₈H₉I₂NO and a molecular weight of 388.97 g/mol . It belongs to the class of halogenated trace amine analogs and is structurally characterized by two iodine atoms occupying the 2- and 6-positions (ortho to the phenolic hydroxyl) on the aromatic ring, with a primary aminoethyl side chain at the 4-position . The compound appears as a white to slightly yellow crystalline powder with a melting point of 188–190 °C and a predicted boiling point of 319.7 ± 42.0 °C . It is soluble in methanol and ethanol . Commercially, it is typically supplied at ≥95% purity (HPLC) in research-grade quantities ranging from 500 mg to 10 g .

Why Generic Substitution Fails for 4-(2-Aminoethyl)-2,6-diiodophenol: The Inadequacy of Non-Iodinated and Mono-Iodinated Analogs


Substituting 4-(2-aminoethyl)-2,6-diiodophenol with its closest structural analogs—tyramine (non-iodinated parent), 3-iodotyramine (mono-iodinated), or 3,5-diiodo-L-tyrosine (the carboxylated amino acid)—results in the loss of at least three non-interchangeable functional properties: (i) the diiodinated phenol confers β-adrenergic receptor-modulating activity that is entirely absent in tyramine [1]; (ii) the 3,5-diiodo substitution pattern imparts pronounced resistance to enzymatic deiodination, whereas mono-iodinated analogs are rapidly and near-completely dehalogenated in vivo [2]; and (iii) the free primary amine (as opposed to the carboxyl group in diiodotyrosine) is required for decarboxylated thyronamine pathway entry and for downstream amide coupling in anti-parasitic lead synthesis [3]. Simple replacement by any single comparator therefore eliminates critical pharmacologic, metabolic-stability, or synthetic-utility features simultaneously.

Product-Specific Quantitative Evidence Guide: 4-(2-Aminoethyl)-2,6-diiodophenol Differentiation Data


β-Adrenergic Receptor-Mediated cAMP Modulation: Binary Functional Differentiation from Tyramine

In a comparative study using turkey erythrocytes stimulated with isoproterenol, 3,5-diiodotyramine (the target compound) demonstrated adrenergic receptor binding inhibition that resulted in suppression of cAMP production. Under identical assay conditions, tyramine—the non-iodinated parent compound—showed no detectable inhibition [1]. This represents a binary functional gain-of-activity conferred solely by 3,5-diiodination of the phenolic ring. The same study also reported that the endogenous thyroid hormones T4 and T3 failed to exhibit this activity, while 3,5-diiodothyronamine and thyronamine (both containing the diiodinated tyramine substructure) also tested positive [1].

Adrenergic pharmacology cAMP signaling Thyronamine biology Trace amine

In Vivo Deiodination Resistance: Metabolic Stability Advantage over Mono-Iodinated Analogs

In a classic in vivo dehalogenation study across eleven iodinated phenolic compounds in normal and thyroidectomized rats, 3,5-diiodotyramine was classified as 'poorly deiodinated.' By contrast, L- and D-3-iodotyrosines (mono-iodinated analogs) were 'almost completely dehalogenated' in normal rats [1]. The study further demonstrated that L- and D-3-iodotyrosines were 'more rapidly deiodinated than L- and D-3,5-diiodotyrosines,' establishing a clear inverse relationship between the degree of iodine substitution on the phenolic ring and susceptibility to enzymatic deiodination [1]. Notably, this resistance pattern persisted in thyroidectomized animals, indicating that the deiodination resistance of 3,5-diiodotyramine is independent of thyroid status [1].

Metabolic stability Deiodinase resistance In vivo pharmacokinetics Iodotyrosine metabolism

Synthetic Accessibility: Quantitative Boc-Deprotection Yield for Multi-Step Synthesis Workflows

The target compound is accessible via quantitative acidolytic cleavage of its N-Boc-protected precursor (N-tert-butoxycarbonyl-3,5-diiodotyramine). As reported by Restrepo et al. (2019), treatment of 1000 mg of the Boc-protected intermediate with 37% HCl in ethyl acetate at room temperature for 3 hours, followed by neutralization with 10% NaHCO₃, afforded 3,5-diiodotyramine as a white solid in quantitative yield (100%) . The product identity was confirmed by ¹H NMR (600 MHz, DMSO-d₆): δ 7.64 (s, 2H, aromatic H-2/H-6), 2.97 (t, 2H, CH₂), 2.76 (t, 2H, CH₂) . The Boc-protected precursor itself is obtained in 70% yield over two steps (Boc protection of tyramine followed by NIS-mediated diiodination) [1].

Synthetic chemistry Boc deprotection Iodotyramine synthesis Yield optimization

Physicochemical Differentiation from Tyramine: Melting Point and Molecular Weight as Purity and Handling Indicators

The diiodination of the tyramine scaffold produces a dramatic shift in key physicochemical properties that are directly relevant to procurement specifications and handling. The melting point increases from 164–165 °C for tyramine to 188–190 °C for 4-(2-aminoethyl)-2,6-diiodophenol [1]. The molecular weight nearly triples from 137.18 g/mol (tyramine) to 388.97 g/mol [2]. The predicted pKa of the phenolic hydroxyl shifts from ~10.0 (tyramine) to 6.67 ± 0.36 , reflecting the strong electron-withdrawing effect of the two ortho iodine atoms and indicating substantially different ionization behavior at physiological pH. Density increases to 2.308 ± 0.06 g/cm³ (predicted) .

Physicochemical properties Melting point Quality control Procurement specification

Monoamine Oxidase (MAO) Inhibition: Tissue-Selective Activity Profile Differentiating from Tyramine (MAO Substrate)

Michel et al. (1966) demonstrated that 3,5-diiodotyramine acts as a potent inhibitor of guinea-pig hepatic monoamine oxidase (MAO), whereas it showed no inhibitory effect on rat cerebral MAO under the same testing conditions [1]. This contrasts sharply with tyramine, which is a well-established MAO substrate rather than an inhibitor, undergoing rapid oxidative deamination [2]. The study used iproniazid as a reference standard inhibitor and employed multiple assay methods including a novel polarographic oxygen-consumption technique [1]. Additionally, 3,5-diiodothyroacetic acid (TA₂) and 3,5,3′-triiodothyroacetic acid (TA₃) inhibited both liver and cerebral MAO, while L-thyroxine (T₄) and 3,5,3′-triiodo-L-thyronine (T₃) showed no activity on liver MAO [1].

Monoamine oxidase inhibition Tissue selectivity Thyroid metabolism Guinea-pig liver MAO

Best Research and Industrial Application Scenarios for 4-(2-Aminoethyl)-2,6-diiodophenol


Thyronamine and Thyroid Hormone Metabolite Pathway Research

3,5-Diiodotyramine is an essential intermediate for synthesizing 3,5-diiodothyronamine (3,5-T₂AM) and higher-order thyronamines when coupled with appropriate phenolic partners via diaryl ether formation [1]. Unlike tyramine, which fails to engage β-adrenergic receptor-mediated cAMP modulation, the diiodinated compound possesses the requisite pharmacophore for studying thyronamine signaling biology. Its well-characterized ¹H NMR signature (δ 7.64 ppm aromatic singlet integrating for two equivalent protons confirming symmetric 2,6-diiodination) provides unambiguous identity confirmation for publications.

Synthesis of Anti-Parasitic Diiodotyramide Libraries

The free primary amine of 3,5-diiodotyramine serves as the direct coupling partner for para-substituted benzoic acids via DIC/DMAP-mediated amide formation, yielding diiodophenethyl-benzamides with demonstrated in vitro activity against Leishmania panamensis (EC₅₀ 17.5–17.9 µg/mL for the most active derivatives) and Trypanosoma cruzi (EC₅₀ 6.19–23.75 µg/mL) [1]. The quantitative Boc-deprotection step (100% yield) makes this compound a cost-efficient building block for medium-throughput library synthesis.

Metabolic Stability Studies Requiring Deiodinase-Resistant Probes

When an experimental design requires an iodinated tyramine scaffold that resists rapid enzymatic deiodination—such as in radioiodinated tracer development, in vivo imaging probe design, or sustained-release formulation studies—3,5-diiodotyramine is the appropriate choice over mono-iodinated analogs. The established finding that mono-iodinated tyrosines are 'almost completely dehalogenated' whereas 3,5-diiodotyramine is 'poorly deiodinated' [1] provides the evidence basis for this selection. This property is independent of host thyroid status [1], making it suitable for studies in both euthyroid and thyroidectomized models.

Quality-Control Reference Standard for Diiodotyramine Derivatives

With its sharp melting point of 188–190 °C, fully assigned ¹H NMR spectrum, and established molecular weight of 388.97 g/mol, 3,5-diiodotyramine can serve as a chromatographic and spectroscopic reference standard for the identification and purity assessment of more complex diiodotyramine derivatives including turbotoxin analogs, N-Boc-protected intermediates, and iodotyramide libraries. The predicted pKa of 6.67 implies distinct HPLC retention behavior compared to tyramine (pKa ~10.0), enabling method development for separation from non-iodinated impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Aminoethyl)-2,6-diiodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.